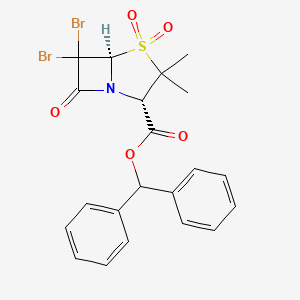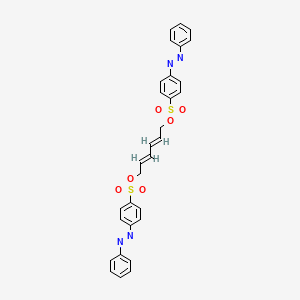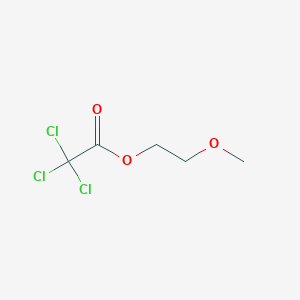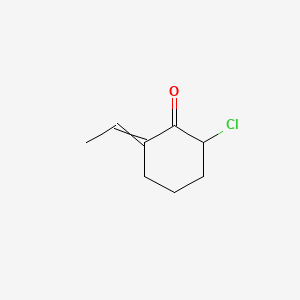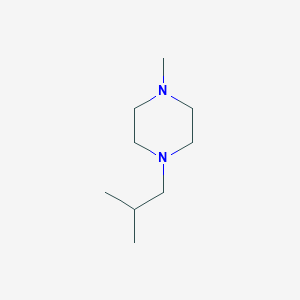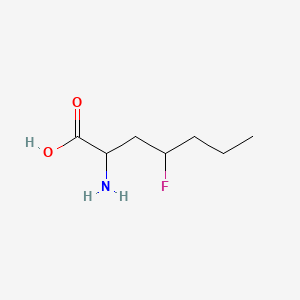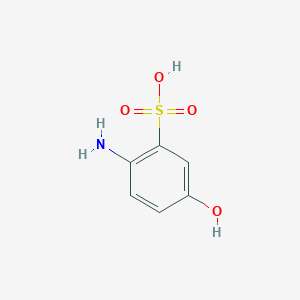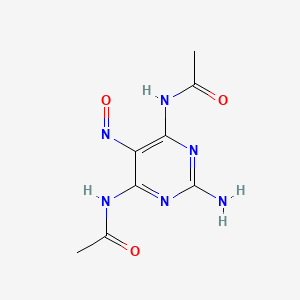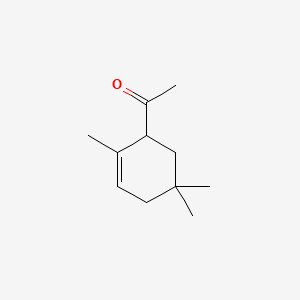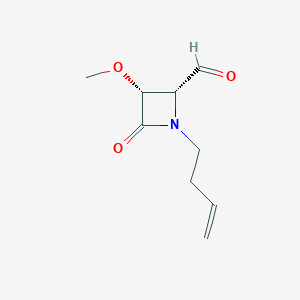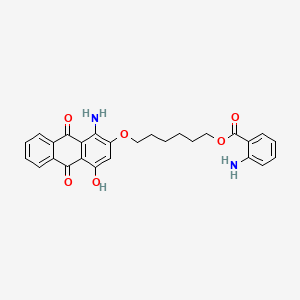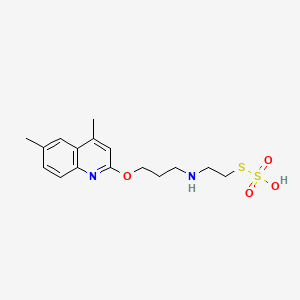![molecular formula C16H19N B13830849 (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole is a complex organic compound belonging to the isoindole family. . The unique structure of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole can be achieved through various synthetic routes. One common method involves the Rh(III)-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another approach involves the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to 2H-isoindoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated isoindolines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require catalysts such as palladium or rhodium complexes .
Major Products
The major products formed from these reactions include isoindolinones, fully saturated isoindolines, and various substituted isoindole derivatives .
Applications De Recherche Scientifique
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit cyclooxygenase isoenzymes (COX-2), thrombin, or other key proteins involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole include other isoindole derivatives such as:
Isoindolinones: These compounds have a similar core structure but differ in the oxidation state and substitution pattern.
Isoquinolines: These are structurally related but have a different arrangement of nitrogen atoms in the ring system.
Indoles: These compounds share a similar aromatic ring system but differ in the position of the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties . This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole |
InChI |
InChI=1S/C16H19N/c1-3-6-17-10-15-8-13-5-4-12(2)7-14(13)9-16(15)11-17/h1,4-5,7,15-16H,6,8-11H2,2H3/t15-,16-/m1/s1 |
Clé InChI |
QAQBGIRNFZUJBI-HZPDHXFCSA-N |
SMILES isomérique |
CC1=CC2=C(C[C@@H]3CN(C[C@H]3C2)CC#C)C=C1 |
SMILES canonique |
CC1=CC2=C(CC3CN(CC3C2)CC#C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


